(S)-5,5,5-trifluoro-2-((S)-1-phenylethylaMino)pentanaMide (Hydrochloride) (S)-5,5,5-trifluoro-2-((S)-1-phenylethylaMino)pentanaMide (Hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18907212
InChI: InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m0./s1
SMILES:
Molecular Formula: C13H18ClF3N2O
Molecular Weight: 310.74 g/mol

(S)-5,5,5-trifluoro-2-((S)-1-phenylethylaMino)pentanaMide (Hydrochloride)

CAS No.:

Cat. No.: VC18907212

Molecular Formula: C13H18ClF3N2O

Molecular Weight: 310.74 g/mol

* For research use only. Not for human or veterinary use.

(S)-5,5,5-trifluoro-2-((S)-1-phenylethylaMino)pentanaMide (Hydrochloride) -

Specification

Molecular Formula C13H18ClF3N2O
Molecular Weight 310.74 g/mol
IUPAC Name (2S)-5,5,5-trifluoro-2-[[(1S)-1-phenylethyl]amino]pentanamide;hydrochloride
Standard InChI InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m0./s1
Standard InChI Key UTBXDGYFBQOTLF-ROLPUNSJSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)N[C@@H](CCC(F)(F)F)C(=O)N.Cl
Canonical SMILES CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl

Introduction

Chemical Identification and Structural Features

The compound’s IUPAC name, (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide hydrochloride, reflects its stereochemistry, with two chiral centers at the second carbon of the pentanamide chain and the benzylic carbon of the phenylethyl group. The hydrochloride salt enhances solubility and stability, a common modification for bioactive molecules . Key structural attributes include:

  • Trifluoromethyl Group: The 5,5,5-trifluoro substitution on the pentanamide backbone introduces electron-withdrawing effects, potentially influencing metabolic stability and binding interactions .

  • Phenylethylamino Moiety: The (S)-1-phenylethyl group contributes hydrophobicity and may participate in π-π stacking or van der Waals interactions with biological targets .

  • Amide Functionality: The primary amide at the terminal position offers hydrogen-bonding capabilities, critical for target engagement .

Table 1: Fundamental Chemical Properties

PropertyValue/DescriptionSource
CAS Number1146699-61-7 (also listed as 2459946-24-6*)
Molecular FormulaC13H18ClF3N2O\text{C}_{13}\text{H}_{18}\text{ClF}_3\text{N}_2\text{O}
Molecular Weight310.74 g/mol
SMILES NotationO=C(N)[C@@H](CCC(F)(F)F)N[C@H](C)C1=CC=CC=C1.Cl
Purity≥97% (HPLC)
Storage Conditions4°C, protected from moisture

*Discrepancies in CAS numbers may reflect batch-specific identifiers or database errors.

Synthesis and Stereochemical Control

While no explicit synthesis protocol for this compound is publicly disclosed, analogous routes for trifluoropentanamide derivatives provide insight into plausible strategies. Patent EP2471769A1 details methods for synthesizing structurally related compounds, such as (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide, via sulfonylation and stereoselective amidation. Key steps likely applicable to the target compound include:

  • Asymmetric Strecker Synthesis: Enantioselective formation of the α-aminoamide core using chiral auxiliaries or catalysts .

  • Sulfonylation and Alkylation: Introduction of the phenylethylamino group via nucleophilic substitution or reductive amination .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Critical challenges involve maintaining stereochemical integrity during reactions, particularly at the (S)-configured centers. Advanced techniques such as chiral HPLC or enzymatic resolution may be employed to isolate the desired enantiomer .

Physicochemical and Computational Properties

Computational analyses predict the compound’s pharmacokinetic and pharmacodynamic behavior. Data from ChemScene highlight:

Table 2: Computational Chemistry Profile

ParameterValueRelevance
Topological Polar Surface Area (TPSA)55.12 ŲModerate permeability, suggesting oral bioavailability
LogP (Octanol-Water)2.96Balanced lipophilicity for membrane traversal
Hydrogen Bond Acceptors2Limited polarity, favoring CNS penetration
Hydrogen Bond Donors2Amide and amine groups enable target binding
Rotatable Bonds6Conformational flexibility for target adaptation

The moderate LogP and TPSA values suggest suitability for central nervous system (CNS) targeting, aligning with research on structurally similar Aβ peptide inhibitors .

Hypothesized Biological Applications

Although direct studies on this compound are scarce, its structural analogs exhibit promising bioactivity. For instance, EP2471769A1 describes a related trifluoropentanamide derivative as a potent inhibitor of Aβ peptide production, a hallmark of Alzheimer’s disease (AD). The compound’s trifluoromethyl group and amide functionality mirror features critical for γ-secretase modulation, a therapeutic target in AD . Additional potential applications include:

  • Neurodegenerative Disease: By analogy, the compound may suppress amyloid plaque formation via mechanisms akin to γ-secretase inhibitors .

  • Metabolic Stability: The trifluoromethyl group could reduce oxidative metabolism, prolonging half-life .

  • Chiral Pharmacology: The (S,S) configuration may optimize binding to enantioselective targets, minimizing off-effects .

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